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molecular formula C10H20N2 B8368194 2-Imidazoline, 2-heptyl- CAS No. 22811-14-9

2-Imidazoline, 2-heptyl-

Cat. No. B8368194
M. Wt: 168.28 g/mol
InChI Key: WVNBMMKXLDHERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04298748

Procedure details

The procedure described in Example 5 is followed except that 288 parts of n-octanoic acid and 132 parts of ethylenediamine are employed. 319 parts of 2-n-heptylimidazoline (95% of theory, based on octanoic acid employed) of boiling point 133° C./5.32 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:11]([NH2:14])[CH2:12][NH2:13]>>[CH2:2]([C:1]1[NH:13][CH2:12][CH2:11][N:14]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)C=1NCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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